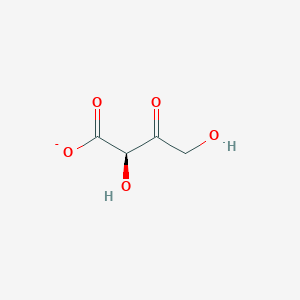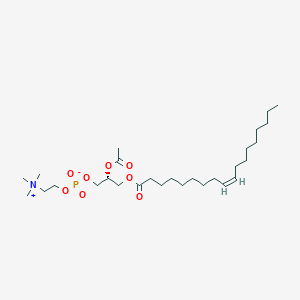
3-Dehydro-L-threonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2,4-dihydroxy-3-oxobutanoate is the conjugate base of 3-dehydro-L-threonic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and a 3-oxo monocarboxylic acid anion. It is a conjugate base of a (R)-2,4-dihydroxy-3-oxobutanoic acid. It is an enantiomer of a (S)-2,4-dihydroxy-3-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
Metabolism in Plants
Research has shown that l-threonic acid, closely related to 3-Dehydro-L-threonate, is a natural constituent in leaves of certain plants like Pelargonium crispum and Rumex x acutus. These plants metabolize l-threonate into various products, including tartrate and other carbohydrate metabolism products. The study of l-threonate metabolism in these plants provides insights into the biochemistry of plant metabolism and potential agricultural applications (Helsper & Loewus, 1982).
Synthesis and Thermodynamic Properties
The synthesis and thermodynamic properties of metal complexes of l-threonate, which is structurally similar to 3-Dehydro-L-threonate, have been extensively studied. For instance, copper l-threonate hydrate and potassium l-threonate hydrate have been synthesized and characterized, providing valuable data on their heat-capacity, enthalpy of formation, and dehydration processes. These studies are crucial for understanding the physical and chemical properties of such complexes, which can have applications in materials science and pharmaceuticals (Qing et al., 2006), (Wei et al., 2006).
Neuropharmacology and Cognitive Enhancement
A significant application of L-threonate, which may extend to its derivative 3-Dehydro-L-threonate, is in neuropharmacology. Studies have shown that L-threonate can modulate intraneuronal magnesium concentration, impacting cognitive abilities. This property is being explored for its potential in enhancing learning and memory and in the treatment of cognitive decline in conditions like Alzheimer's disease (Sun et al., 2016).
Bioavailability and Pharmacokinetics
The bioavailability and pharmacokinetics of calcium l-threonate in humans have been studied, which is relevant for understanding how 3-Dehydro-L-threonate might behave in the body. Such research is crucial for developing effective supplementation strategies and understanding the metabolic fate of threonate-based compounds (Wang, Hu, & Jiang, 2013), (Wang, Hu, & Jiang, 2011).
CO2 Absorption
Studies on potassium threonate have explored its capacity for CO2 absorption, which may provide insights into potential environmental applications of 3-Dehydro-L-threonate. Understanding how these compounds interact with greenhouse gases can inform strategies for carbon capture and environmental remediation (Portugal, Magalhães, & Mendes, 2008).
Hair Growth Regulation
Interestingly, L-threonate has been studied for its effect on hair growth, specifically its potential to combat androgen-driven balding. This could suggest dermatological applications for 3-Dehydro-L-threonate in hair growth regulation and treatment of hair loss conditions (Kwack et al., 2010).
Eigenschaften
Produktname |
3-Dehydro-L-threonate |
|---|---|
Molekularformel |
C4H5O5- |
Molekulargewicht |
133.08 g/mol |
IUPAC-Name |
(2R)-2,4-dihydroxy-3-oxobutanoate |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h3,5,7H,1H2,(H,8,9)/p-1/t3-/m1/s1 |
InChI-Schlüssel |
SCSGVVIUUUPOOJ-GSVOUGTGSA-M |
Isomerische SMILES |
C(C(=O)[C@H](C(=O)[O-])O)O |
Kanonische SMILES |
C(C(=O)C(C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)





